Comparative Cellular Proliferation and Cytotoxicity Profile Against Reference SOC Inhibitor 2-APB
A critical data gap exists: the target compound, 2,6-difluoro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide, has not been explicitly reported in the available primary literature, including the key 2022 structure-activity relationship (SAR) study of its parent class. The benchmark for the class is set by the lead compound MPT0M004 (8a), which demonstrated a prominent inhibitory ability on SOC and lower cytotoxicity than the reference compound 2-APB in cell proliferation assays [1]. No direct head-to-head comparison data is available for the target compound against MPT0M004 or any other close analog. This absence of data must be the primary consideration for scientific selection; the compound's performance cannot be assumed to mirror that of its more characterized class members.
| Evidence Dimension | Cytotoxicity and SOC Inhibition in Cellular Models |
|---|---|
| Target Compound Data | Data not available in primary literature. |
| Comparator Or Baseline | Reference Compound 2-APB (higher cytotoxicity) and Class Lead MPT0M004 (lower cytotoxicity) |
| Quantified Difference | Cannot be calculated; data is absent. |
| Conditions | Ca2+ imaging, wound-healing migration assay, and cell proliferation assay (as reported for the class in [1]). |
Why This Matters
Procurement of this compound is a bet on its unexplored chemical space; its differentiation from other class members is currently theoretical and based solely on structural novelty, not validated performance data.
- [1] Wang YS, Yeh TK, Chang WC, Liou JP, Liu YM, Huang WC. 2,6-Difluorobenzamide derivatives as store-operated calcium channel (SOC) inhibitors. Eur J Med Chem. 2022 Dec 5;243:114773. View Source
